

Storage conditions for (3-(Bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-(Bromomethyl)phenyl)methanol

Cat. No.: B151358

[Get Quote](#)

An In-depth Technical Guide to the Storage of (3-(Bromomethyl)phenyl)methanol

For professionals in research, chemical synthesis, and drug development, the proper storage and handling of reagents are paramount to ensure experimental reproducibility, safety, and the integrity of starting materials. This guide provides a detailed overview of the recommended storage conditions for **(3-(Bromomethyl)phenyl)methanol** (CAS No. 82072-22-8), a bifunctional organic compound used in various synthetic applications.

Core Storage Recommendations

(3-(Bromomethyl)phenyl)methanol is a compound that requires specific storage conditions to maintain its chemical stability. The primary recommendations derived from supplier safety data sheets and chemical databases emphasize control over temperature and atmospheric conditions. It is typically supplied as a light yellow to yellow powder.[\[1\]](#)[\[2\]](#)

The consensus for optimal storage is refrigeration under an inert atmosphere.[\[1\]](#)[\[2\]](#)[\[3\]](#) The compound should be stored in a tightly sealed container to prevent contact with air and moisture.[\[4\]](#) General best practices also include storing the material in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[\[4\]](#)

Quantitative Storage Parameters

The following table summarizes the quantitative data available for the storage of this compound.

Parameter	Recommended Condition	Source
Storage Temperature	2°C to 8°C	[1] [2] [3]
Atmosphere	Inert gas (Nitrogen or Argon)	[1] [2] [3]

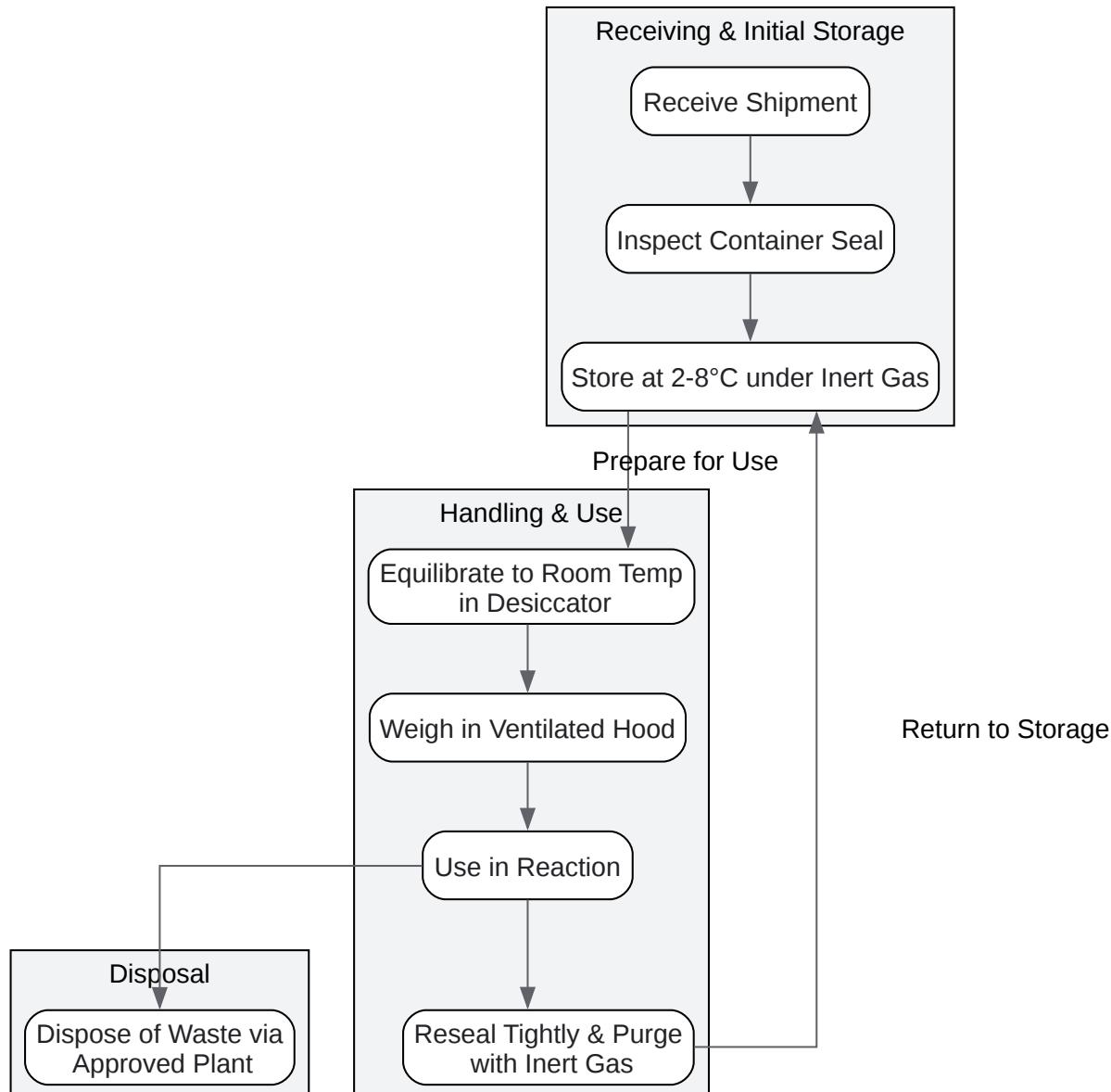
Handling and Safety Precautions

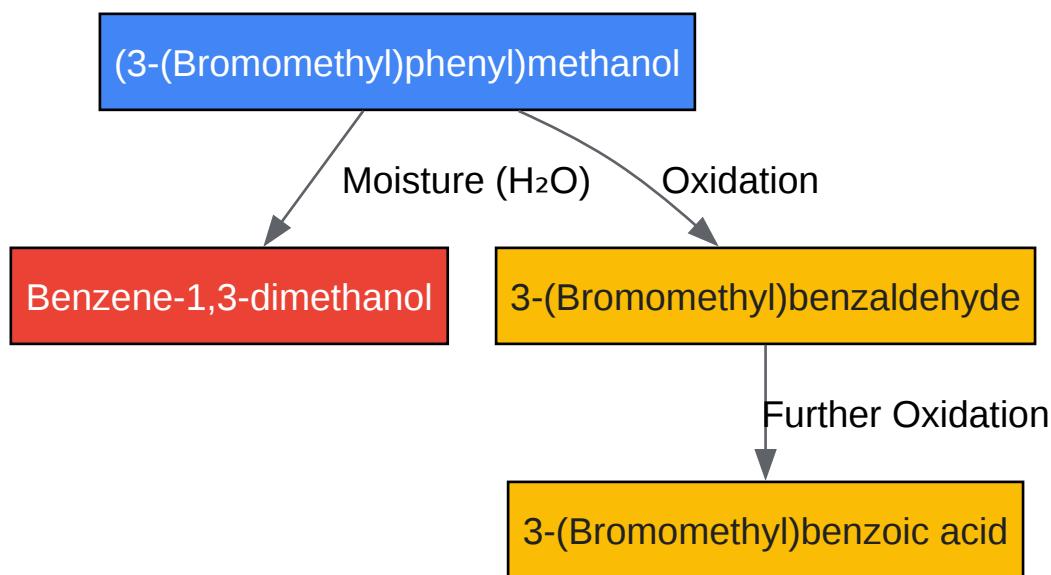
Proper handling procedures are critical due to the hazardous nature of **(3-(Bromomethyl)phenyl)methanol**. The compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[\[4\]](#)

Key safety precautions include:

- Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[\[4\]](#)
- Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust, fumes, or vapors.[\[4\]](#)
- Hygiene: Wash skin thoroughly after handling.[\[4\]](#)
- First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[\[4\]](#)

The logical workflow for handling this chemical, from receipt to disposal, is outlined in the diagram below.


[Click to download full resolution via product page](#)


Figure 1. Recommended workflow for handling and storing **(3-(Bromomethyl)phenyl)methanol**.

Stability and Potential Degradation

While specific experimental studies on the degradation kinetics of **(3-(Bromomethyl)phenyl)methanol** are not readily available in the cited literature, its chemical structure—containing both a benzylic bromide and a primary alcohol—suggests sensitivity to certain conditions.

- **Hydrolysis:** The bromomethyl group is a benzylic halide, making it susceptible to nucleophilic substitution, particularly hydrolysis. Exposure to moisture can lead to the conversion of the bromomethyl group to a hydroxymethyl group, yielding benzene-1,3-dimethanol.
- **Oxidation:** The primary alcohol functional group can be oxidized, first to an aldehyde and subsequently to a carboxylic acid, especially in the presence of atmospheric oxygen over extended periods.

These potential degradation pathways highlight the importance of storing the compound under a dry, inert atmosphere.

[Click to download full resolution via product page](#)

Figure 2. Potential degradation pathways for **(3-(Bromomethyl)phenyl)methanol**.

Recommended Experimental Protocol for Stability Assessment

To quantitatively assess the stability of **(3-(Bromomethyl)phenyl)methanol** under specific laboratory conditions, a formal stability study is recommended. The following protocol provides a general framework for such an experiment.

Objective: To determine the degradation rate of **(3-(Bromomethyl)phenyl)methanol** under various temperature and atmospheric conditions over time.

Materials:

- **(3-(Bromomethyl)phenyl)methanol** (high purity)
- HPLC-grade solvents (e.g., acetonitrile, water)
- Vials with PTFE-lined caps
- Controlled environment chambers (refrigerator at 2-8°C, room temperature incubator, etc.)
- Inert gas source (Nitrogen or Argon)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Methodology:

- Sample Preparation:
 - Aliquot equal amounts of **(3-(Bromomethyl)phenyl)methanol** into several sets of vials.
 - Create distinct storage condition groups:
 - Group A (Control): 2-8°C, under inert gas, protected from light.
 - Group B: Room temperature (~25°C), under inert gas.
 - Group C: Room temperature (~25°C), exposed to air.

- Group D (Optional): Accelerated condition (e.g., 40°C), under inert gas.
- Time Points:
 - Establish a sampling schedule. Suggested time points: T=0 (initial analysis), 1 week, 1 month, 3 months, 6 months.
- Analytical Method:
 - Develop and validate an HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.
 - At each time point, remove one vial from each storage group.
 - Prepare a solution of known concentration in a suitable solvent.
 - Inject the solution into the HPLC system and record the chromatogram.
- Data Analysis:
 - Quantify the peak area of the parent compound at each time point.
 - Calculate the percentage of the remaining parent compound relative to the T=0 sample.
 - Plot the percentage of the parent compound versus time for each storage condition to determine the stability profile.
 - Identify and, if possible, quantify any major degradation products that appear in the chromatograms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 82072-22-8 CAS MSDS ((3-(BROMOMETHYL)PHENYL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. (3-(BROMOMETHYL)PHENYL)METHANOL CAS#: 82072-22-8 [m.chemicalbook.com]
- 3. (3-(BROMOMETHYL)PHENYL)METHANOL | 82072-22-8 [m.chemicalbook.com]
- 4. aksci.com [aksci.com]
- To cite this document: BenchChem. [Storage conditions for (3-(Bromomethyl)phenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151358#storage-conditions-for-3-bromomethyl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com